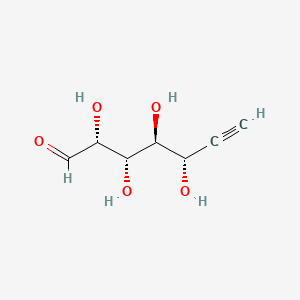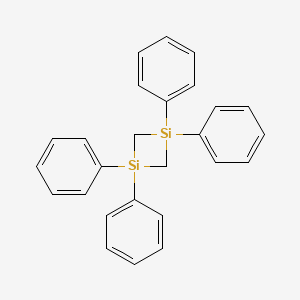
1,1,3,3-Tetraphenyl-1,3-disiletane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetraphenyl-1,3-disiletane is an organosilicon compound with the molecular formula C28H24Si2. It is characterized by the presence of two silicon atoms bonded to phenyl groups, forming a unique disiletane ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetraphenyl-1,3-disiletane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with a suitable halogenating agent, followed by cyclization. For example, the reaction of diphenylsilane with iodine monochloride or sodium benzenethiolate in benzenethiol can yield the desired disiletane .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3-Tetraphenyl-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine monochloride, sodium benzenethiolate, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents such as benzene or toluene .
Major Products Formed
The major products formed from these reactions include siloxane and silane derivatives, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
1,1,3,3-Tetraphenyl-1,3-disiletane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetraphenyl-1,3-disiletane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form bonds with other elements, facilitating the formation of complex structures. This property is exploited in catalysis and materials science, where the compound acts as a catalyst or a building block for larger molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound is similar in structure but contains methyl and vinyl groups instead of phenyl groups.
1,1,3,3-Tetrachloro-1,3-disilacyclobutane: This compound has chlorine atoms instead of phenyl groups and forms a different ring structure.
Uniqueness
1,1,3,3-Tetraphenyl-1,3-disiletane is unique due to its phenyl groups, which impart distinct chemical properties and reactivity. These properties make it particularly useful in applications requiring stability and specific reactivity patterns .
Propiedades
Número CAS |
2319-40-6 |
|---|---|
Fórmula molecular |
C26H24Si2 |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
1,1,3,3-tetraphenyl-1,3-disiletane |
InChI |
InChI=1S/C26H24Si2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-28(22-27,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
Clave InChI |
BBQCMUNBXIEAFS-UHFFFAOYSA-N |
SMILES canónico |
C1[Si](C[Si]1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Números CAS relacionados |
170473-77-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)
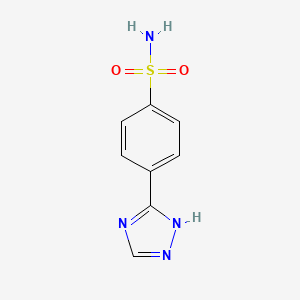

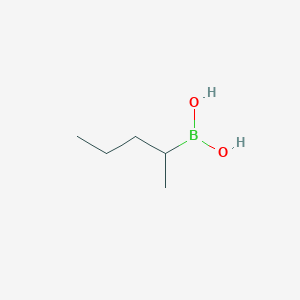

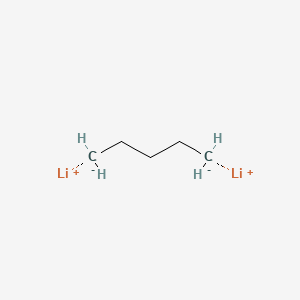
![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)
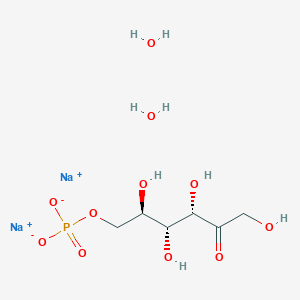
![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)

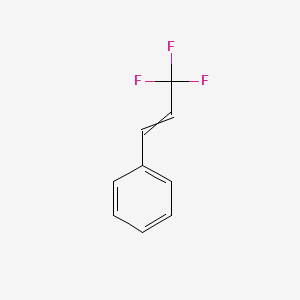
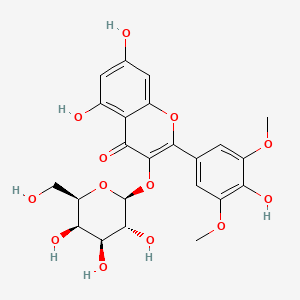
![3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate](/img/structure/B14748473.png)
